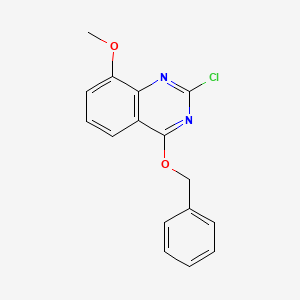
4-(Benzyloxy)-2-chloro-8-methoxyquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in drug design. This particular compound features a quinazoline core with chloro, methoxy, and phenylmethoxy substituents, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions. The presence of chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using reagents like chlorinating agents and methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact .
化学反応の分析
Types of Reactions
2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dechlorinated quinazoline.
Substitution: Amino or thiol-substituted quinazoline derivatives.
科学的研究の応用
2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups may enhance its binding affinity and selectivity towards these targets. For example, it may inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream signaling proteins .
類似化合物との比較
Similar Compounds
2-Chloro-4-methoxyquinazoline: Lacks the phenylmethoxy group, which may reduce its biological activity.
8-Methoxyquinazoline: Lacks both the chloro and phenylmethoxy groups, potentially altering its chemical reactivity and biological properties.
4-Phenylmethoxyquinazoline: Lacks the chloro and methoxy groups, which may affect its solubility and binding affinity
Uniqueness
2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline is unique due to the presence of all three substituents (chloro, methoxy, and phenylmethoxy), which may confer enhanced biological activity and selectivity compared to its analogs .
生物活性
4-(Benzyloxy)-2-chloro-8-methoxyquinazoline is a compound within the quinazoline family, which has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
- Molecular Formula : C16H15ClN2O2
- Molecular Weight : 302.75 g/mol
- IUPAC Name : this compound
This compound acts primarily by inhibiting key signaling pathways involved in cancer progression. Notably, it targets the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. By disrupting the interaction between β-catenin and TCF4 (T-cell factor 4), the compound reduces the transcriptional activity of Wnt target genes, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Anticancer Activity
Research has demonstrated that derivatives of quinazoline compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating similar quinazoline derivatives found that compounds targeting the β-catenin/TCF4 interaction showed IC50 values ranging from 5.64 μM to 23.18 μM against HCT116 and HepG2 cells .
Table 1: Cytotoxicity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 18B | HCT116 | 8.50 ± 1.44 |
| Compound 18B | HepG2 | 23.18 ± 0.45 |
| Imatinib Mesylate | HCT116 | Comparable |
Induction of Apoptosis
The compound has been shown to induce apoptosis in cancer cells through the downregulation of critical proteins associated with survival and proliferation, such as c-MYC and Cyclin D1. This was evidenced by a significant reduction in TOP-luciferase activity and decreased expression levels of β-catenin and TCF4 proteins in treated cells .
Case Studies
Several studies have focused on the synthesis and evaluation of quinazoline derivatives for their anticancer properties:
- Study on β-catenin/TCF4 Interaction :
- Mechanistic Studies :
特性
分子式 |
C16H13ClN2O2 |
|---|---|
分子量 |
300.74 g/mol |
IUPAC名 |
2-chloro-8-methoxy-4-phenylmethoxyquinazoline |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-13-9-5-8-12-14(13)18-16(17)19-15(12)21-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
InChIキー |
SYIWHALXLFBZNI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1N=C(N=C2OCC3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















